molecular formula C13H23IOSi B12623446 Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane CAS No. 918313-71-0

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane

Cat. No.: B12623446
CAS No.: 918313-71-0
M. Wt: 350.31 g/mol
InChI Key: IFXJZHSZFIAWPC-CYBMUJFWSA-N
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Description

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom linked to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane typically involves the reaction of triethylsilane with a suitable precursor containing the desired organic moiety. One common method involves the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to 80°C

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The iodine atom in the organic moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is used as a reagent in organic synthesis. It is particularly valuable in hydrosilylation reactions, where it adds across double or triple bonds to form new silicon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it can be used to modify biologically active molecules

Industry

In the industrial sector, this compound is used in the production of silicone-based materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane exerts its effects involves the activation of the silicon-hydrogen bond. In the presence of a catalyst, the silicon-hydrogen bond can undergo oxidative addition, forming a reactive intermediate that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler analog without the complex organic moiety.

    Trimethylsilane: Similar structure but with methyl groups instead of ethyl groups.

    Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.

Uniqueness

Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is unique due to the presence of the 6-iodo-5-methylhex-5-en-1-yn-3-yl group. This complex organic moiety imparts distinct reactivity and potential applications that are not observed with simpler silanes. The iodine atom, in particular, provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

918313-71-0

Molecular Formula

C13H23IOSi

Molecular Weight

350.31 g/mol

IUPAC Name

triethyl-[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxysilane

InChI

InChI=1S/C13H23IOSi/c1-6-13(10-12(5)11-14)15-16(7-2,8-3)9-4/h1,11,13H,7-10H2,2-5H3/t13-/m1/s1

InChI Key

IFXJZHSZFIAWPC-CYBMUJFWSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H](CC(=CI)C)C#C

Canonical SMILES

CC[Si](CC)(CC)OC(CC(=CI)C)C#C

Origin of Product

United States

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